2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities. This specific compound is characterized by its unique structure, which includes two phenylhydrazone groups and a monohydrochloride salt form. It has garnered interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.
Introduction of Phenylhydrazone Groups: The phenylhydrazone groups are introduced by reacting the quinazoline core with phenylhydrazine in the presence of a suitable catalyst.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives with oxidized phenylhydrazone groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Quinazoline derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of various quinazoline derivatives, which are of interest in medicinal chemistry .
Biology: In biological research, the compound is studied for its potential anti-tumor and anti-inflammatory activities .
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents in the treatment of cancer and other diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: A precursor in the synthesis of the target compound.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine derivatives: Structural analogs with potential biological activities.
Uniqueness: The uniqueness of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride lies in its specific structure, which includes two phenylhydrazone groups and a monohydrochloride salt form. This structure may confer unique biological activities and pharmacological properties compared to other quinazoline derivatives .
Properties
CAS No. |
134749-25-0 |
---|---|
Molecular Formula |
C22H23ClN6O2 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-2-(2-phenylhydrazinyl)quinazolin-4-yl]-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C22H22N6O2.ClH/c1-29-19-13-17-18(14-20(19)30-2)23-22(28-26-16-11-7-4-8-12-16)24-21(17)27-25-15-9-5-3-6-10-15;/h3-14,25-26H,1-2H3,(H2,23,24,27,28);1H |
InChI Key |
QUGRVHIWJZTUIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NNC3=CC=CC=C3)NNC4=CC=CC=C4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.